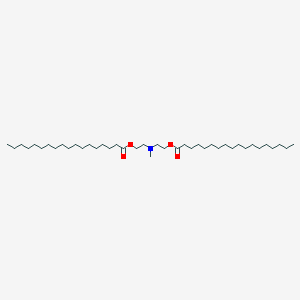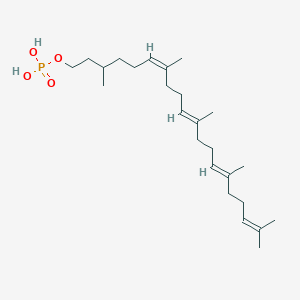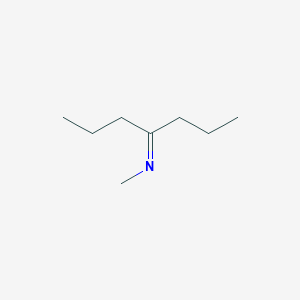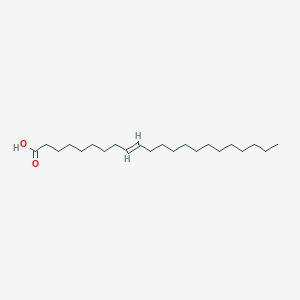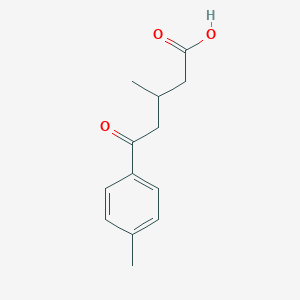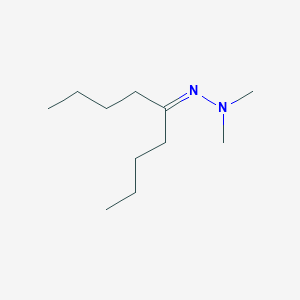
N-methyl-N-(nonan-5-ylideneamino)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(nonan-5-ylideneamino)methanamine, commonly known as MEM, is a chemical compound with potential applications in scientific research. It is a derivative of amphetamine and belongs to the family of psychoactive substances. MEM has been found to have interesting biochemical and physiological effects, making it a promising candidate for future research.
Mecanismo De Acción
The mechanism of action of MEM is not fully understood. However, it is believed to act by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This results in a stimulating effect on the central nervous system, which can improve cognitive function and performance.
Efectos Bioquímicos Y Fisiológicos
MEM has been found to have interesting biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can improve cognitive function and performance. MEM has also been found to increase heart rate and blood pressure, which can have potential applications in the treatment of cardiovascular disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEM has several advantages and limitations for lab experiments. It has a high potency and can be easily synthesized in the lab, making it a cost-effective candidate for research. However, due to its psychoactive properties, it requires careful handling and storage to ensure the safety of researchers.
Direcciones Futuras
There are several future directions for the research of MEM. One potential application is in the treatment of neurological disorders such as ADHD and narcolepsy. MEM has also been studied for its potential use as a cognitive enhancer and a performance enhancer. Further research is needed to fully understand the mechanism of action of MEM and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of MEM involves the reaction of nonan-5-one with methylamine and formaldehyde. The resulting product is then subjected to a reduction reaction to obtain MEM. This synthesis method has been optimized to produce high yields of MEM with good purity.
Aplicaciones Científicas De Investigación
MEM has been studied for its potential applications in scientific research. It has been found to have a stimulating effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. MEM has also been studied for its potential use as a cognitive enhancer and a performance enhancer.
Propiedades
Número CAS |
14090-59-6 |
|---|---|
Nombre del producto |
N-methyl-N-(nonan-5-ylideneamino)methanamine |
Fórmula molecular |
C11H24N2 |
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
N-methyl-N-(nonan-5-ylideneamino)methanamine |
InChI |
InChI=1S/C11H24N2/c1-5-7-9-11(10-8-6-2)12-13(3)4/h5-10H2,1-4H3 |
Clave InChI |
MAXPIVJKTLIXKH-UHFFFAOYSA-N |
SMILES |
CCCCC(=NN(C)C)CCCC |
SMILES canónico |
CCCCC(=NN(C)C)CCCC |
Sinónimos |
5-Nonanone dimethyl hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



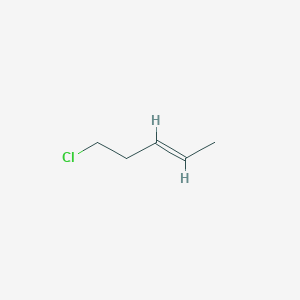

![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)
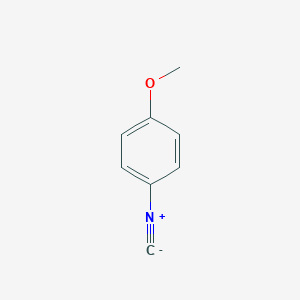
![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)


